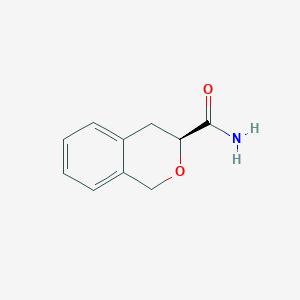

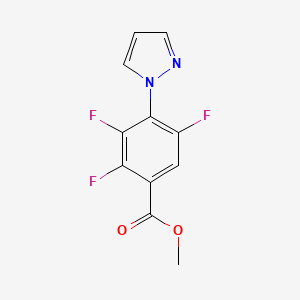

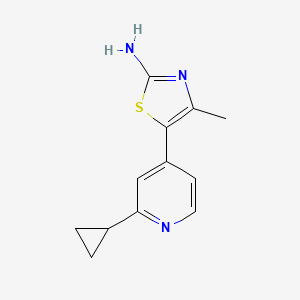

![molecular formula C9H12N2O2S B1412409 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide CAS No. 1799973-78-6](/img/structure/B1412409.png)

5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide

Vue d'ensemble

Description

5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide, also known as Methaqualone, is a synthetic sedative-hypnotic drug with strong sedative and muscle-relaxant properties. It belongs to the class of compounds known as 1,2,4-benzothiadiazine-1,1-dioxides .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been reported in the literature . For instance, Citti et al. reported a synthesis of a new derivative, 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide .Molecular Structure Analysis

The molecular formula of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide is C9H12N2O2S, and its molecular weight is 212.27 g/mol.Chemical Reactions Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring is known to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .Physical And Chemical Properties Analysis

The UV-Vis spectroscopy for the simplest 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides has a maximum in the ultraviolet region (approximately 315 nm in MeCN and 240–280 nm in ethanol) with the molar absorption coefficient on the order of 10^3 dm3·mol−1·cm^−1 .Applications De Recherche Scientifique

Antimicrobial Applications

This compound has been studied for its potential as an antimicrobial agent. The presence of the 1,2,5-thiadiazepine dioxide ring structure is known to contribute to antimicrobial activity. Researchers are exploring its efficacy against a range of microbial strains to understand its spectrum of action and potential use in new antimicrobial therapies .

Antiviral Research

In the field of antiviral research, the compound’s unique structure may interfere with viral replication mechanisms. Its application is being investigated in the context of both treatment and prevention of viral infections, with a focus on understanding its mode of action at the molecular level .

Antihypertensive Properties

The 1,2,5-thiadiazepine dioxide scaffold, to which the compound belongs, has shown promise in the development of antihypertensive drugs. Studies are examining how modifications to the compound can enhance its efficacy and reduce side effects in the management of high blood pressure .

Antidiabetic Potential

Scientific interest has also extended to the antidiabetic potential of this compound. Research is ongoing to evaluate its ability to modulate blood sugar levels and its mechanism of action in insulin signaling pathways .

Cancer Research

The compound is being explored for its anticancer properties. Its ability to induce apoptosis in cancer cells and its potential role in inhibiting tumor growth are areas of active investigation. This research aims to uncover novel cancer therapies that can be more effective and less toxic than current treatments .

KATP Channel Activation

As a KATP channel activator, this compound is being studied for its therapeutic applications in cardiovascular diseases. By modulating potassium channels, it may help in the development of treatments for conditions such as ischemic heart disease and arrhythmias .

AMPA Receptor Modulation

The modulation of AMPA receptors by this compound is another area of research. This has implications for neurological disorders, as AMPA receptors play a crucial role in synaptic transmission and plasticity. The compound’s effects on these receptors could lead to new treatments for diseases like epilepsy and neurodegenerative conditions .

Material Sciences

Lastly, in material sciences, the compound’s structural motif is being utilized in the construction of functional molecular materials. Its properties are being harnessed for applications in organic electronics, such as OLEDs, and as components in batteries .

Mécanisme D'action

Target of Action

Related compounds such as 1,2,4-benzothiadiazine-1,1-dioxide have been reported to interact with a variety of biological targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other 1,2,4-benzothiadiazine-1,1-dioxide derivatives .

Biochemical Pathways

Based on the reported activities of related compounds, it is likely that the compound affects a variety of pathways related to its targets .

Result of Action

Based on the reported activities of related compounds, it is likely that the compound has a variety of effects depending on its targets .

Orientations Futures

The 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives have a wide range of applications and continue to be an area of interest in medicinal chemistry research . Future research directions may involve exploring new synthetic strategies, studying structural-activity relationships, and developing new therapeutic applications .

Propriétés

IUPAC Name |

5-methyl-3,4-dihydro-2H-1λ6,2,5-benzothiadiazepine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-11-7-6-10-14(12,13)9-5-3-2-4-8(9)11/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFIPYOANPNOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNS(=O)(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate](/img/structure/B1412329.png)

![Thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1412337.png)

![Pyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B1412344.png)

![(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412347.png)

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide](/img/structure/B1412349.png)